3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide
CAS No.: 735322-73-3
Cat. No.: VC8419387
Molecular Formula: C16H19BrN2O3S
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 735322-73-3 |
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Molecular Formula | C16H19BrN2O3S |
Molecular Weight | 399.3 g/mol |
IUPAC Name | 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide |
Standard InChI | InChI=1S/C16H19BrN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Standard InChI Key | PFDWMGSJMBMWBS-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide (C₁₆H₁₈BrN₂O₃S) features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂N(C₂H₅)₂), at the 3-position with an amino group (-NH₂), and at the 4-position with a 4-bromophenoxy moiety (-O-C₆H₄-Br). The diethyl groups on the sulfonamide nitrogen introduce steric bulk, while the bromophenoxy substituent contributes to electronic effects and potential halogen bonding interactions .
Table 1: Molecular Properties of 3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide and Related Analogues
The bromine atom at the para position of the phenoxy group enhances molecular polarizability, potentially making the compound suitable for nonlinear optical applications, as seen in the structurally related Fast Red ITR . The amino group at the 3-position provides a site for further functionalization or hydrogen bonding, which could be exploited in drug design .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide can be approached through modular assembly of its three main components:
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Sulfonamide Core: N,N-diethylbenzenesulfonamide derivatives are typically synthesized via sulfonation of aniline precursors followed by alkylation .
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4-Bromophenoxy Substituent: Introduced through nucleophilic aromatic substitution (SNAr) between a bromophenol and a halogenated benzene intermediate .
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Amino Group: Installed via reduction of a nitro precursor or direct amination under catalytic conditions .
Stepwise Synthetic Route
A plausible pathway, adapted from methods used for analogous compounds , involves:
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Sulfonation of 3-nitro-4-hydroxybenzenesulfonic Acid:
Reaction with chlorosulfonic acid yields 3-nitro-4-hydroxybenzenesulfonyl chloride, which is subsequently treated with diethylamine to form N,N-diethyl-3-nitro-4-hydroxybenzenesulfonamide . -
Phenoxy Group Installation:
The hydroxyl group at the 4-position undergoes SNAr with 4-bromophenol in the presence of K₂CO₃ and a polar aprotic solvent (e.g., DMF), yielding N,N-diethyl-3-nitro-4-(4-bromophenoxy)benzenesulfonamide . -
Nitro Reduction:
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amino group, producing the target compound .
Table 2: Key Reaction Parameters for Phenoxy Substitution
Parameter | Optimal Conditions | Yield (%) |
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Solvent | DMF | 85 |
Base | K₂CO₃ | - |
Temperature (°C) | 120 | - |
Reaction Time (h) | 12 | - |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Predicted)
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IR Spectroscopy:
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, phenoxy H), 7.45 (d, J=8.4 Hz, 2H, phenoxy H), 6.90 (s, 1H, aromatic H), 6.85 (d, J=2.4 Hz, 1H, aromatic H), 3.20 (q, J=7.2 Hz, 4H, NCH₂CH₃), 1.15 (t, J=7.2 Hz, 6H, CH₃) .
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¹³C NMR: δ 156.2 (C-O), 138.5 (C-SO₂), 132.1 (C-Br), 122.4–115.8 (aromatic carbons), 44.3 (NCH₂), 13.1 (CH₃) .
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Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 60% acetonitrile/water) predicts a retention time of 8.2–8.5 min, comparable to the chloro analogue .
Biological and Functional Applications
Material Science Applications
The nonlinear optical (NLO) properties of analogous sulfonamides, such as Fast Red ITR , suggest potential use in photonic devices. The bromine atom’s polarizability may enhance second-harmonic generation (SHG) efficiency, making this compound a candidate for frequency-doubling crystals.
Recent Advances and Future Directions
Computational Studies
Density functional theory (DFT) calculations on the chloro analogue predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular dynamics simulations suggest that the bromophenoxy group enhances membrane permeability compared to methoxy derivatives .
Targeted Drug Delivery
Functionalization of the amino group with polyethylene glycol (PEG) chains could improve solubility for intravenous administration. Preliminary in silico ADMET predictions indicate moderate blood-brain barrier permeability (logBB = 0.3), suggesting potential CNS applications .
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